molecular formula C21H25NO5S B12129345 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-(4-methoxybenzyl)benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-(4-methoxybenzyl)benzamide

Cat. No.: B12129345
M. Wt: 403.5 g/mol
InChI Key: XFKBAORLLQLVEL-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-(4-methoxybenzyl)benzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core with ethoxy and methoxy substituents, along with a dioxidotetrahydrothiophenyl group, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-(4-methoxybenzyl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzamide Core: This involves the reaction of an appropriate benzoyl chloride with an amine to form the benzamide.

    Introduction of the Ethoxy and Methoxy Groups: These groups are introduced through nucleophilic substitution reactions using ethoxy and methoxy reagents.

    Incorporation of the Dioxidotetrahydrothiophenyl Group: This step involves the reaction of a thiophene derivative with oxidizing agents to form the dioxidotetrahydrothiophenyl group, which is then coupled with the benzamide core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-(4-methoxybenzyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The dioxidotetrahydrothiophenyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-(4-methoxybenzyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-(4-methoxybenzyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-4-propoxybenzamide
  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)thiophene-2-carboxamide

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-(4-methoxybenzyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxy and methoxy substituents, along with the dioxidotetrahydrothiophenyl group, make it a versatile compound for various applications.

Properties

Molecular Formula

C21H25NO5S

Molecular Weight

403.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-ethoxy-N-[(4-methoxyphenyl)methyl]benzamide

InChI

InChI=1S/C21H25NO5S/c1-3-27-20-7-5-4-6-19(20)21(23)22(17-12-13-28(24,25)15-17)14-16-8-10-18(26-2)11-9-16/h4-11,17H,3,12-15H2,1-2H3

InChI Key

XFKBAORLLQLVEL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N(CC2=CC=C(C=C2)OC)C3CCS(=O)(=O)C3

Origin of Product

United States

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